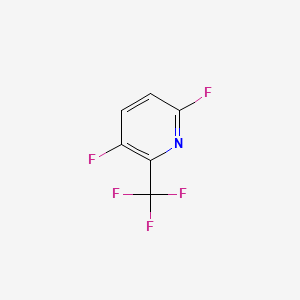

3,6-Difluoro-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFPGPTXLNVIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653371 | |

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-92-8 | |

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group (-CF3) and fluorine atoms, when introduced into heterocyclic scaffolds like pyridine, can dramatically alter a molecule's physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Trifluoromethylpyridine (TFMP) derivatives are a prominent class of compounds that have found widespread use in the development of pharmaceuticals and crop protection agents.

This guide focuses on a specific, yet highly significant isomer: 3,6-Difluoro-2-(trifluoromethyl)pyridine . This molecule represents a key building block for creating complex, highly functionalized compounds. Its unique substitution pattern—two fluorine atoms and a trifluoromethyl group on the pyridine ring—offers multiple reaction sites and fine-tuned electronic properties, making it an attractive scaffold for medicinal chemists and researchers.

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for this compound has not been prominently assigned or is not widely indexed in major chemical databases. However, its structural isomers are well-documented and commercially available, and the synthetic routes to such compounds are well-established. This guide will provide a comprehensive overview of its expected properties, plausible synthetic methodologies, potential applications, and essential safety protocols, drawing upon established knowledge of closely related analogs.

Physicochemical and Spectroscopic Profile

The properties of this compound can be predicted with a high degree of confidence based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₂F₅N |

| Molecular Weight | 183.08 g/mol |

| Monoisotopic Mass | 183.01074 Da |

| XLogP3 (Predicted) | 2.3 |

| Physical Form | Expected to be a liquid or low-melting solid |

Spectroscopic Characterization: A Chemist's Fingerprint

The structural confirmation of this compound would rely heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region for the two protons on the pyridine ring. The coupling patterns (doublets of doublets or triplets) would be influenced by both H-H and H-F spin-spin coupling.

-

¹³C NMR: The carbon NMR would display six signals for the pyridine ring carbons. The carbon atoms directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF), which are highly characteristic.

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. Three distinct signals are expected: one for the CF₃ group (likely a singlet or a finely split multiplet due to long-range coupling) and one for each of the two aromatic fluorine atoms. The chemical shifts and F-F coupling constants provide unambiguous information about the substitution pattern. The technology for obtaining fluorine NMR spectra is very similar to that for proton NMR, but the range of chemical shifts is much larger, offering greater resolution.[1]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 3,6-Difluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,6-Difluoro-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers, offering insights into its characteristics, handling, and potential applications.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, becomes a particularly valuable building block when adorned with fluorine and trifluoromethyl groups. These substitutions can modulate the pKa of the pyridine nitrogen, influence intermolecular interactions, and provide a metabolic shield, thereby improving the pharmacokinetic profile of drug candidates. This compound, with its unique substitution pattern, represents a key intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting the properties and reactivity of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 154704-74-2 | |

| Molecular Formula | C₆H₂F₅N | |

| Molecular Weight | 183.08 g/mol | |

| Canonical SMILES | C1=CC(=NC(=C1F)C(F)(F)F)F | |

| InChI | InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10,11)/h1-2H | |

| InChIKey | GOFPGPTXLNVIQI-UHFFFAOYSA-N |

Physical Properties: Experimental and Estimated Data

Precise physical property data for this compound is not extensively reported in the literature. However, by examining closely related isomers, we can establish reliable estimates.

| Property | Estimated Value | Experimental Data for Isomers | Source |

| Appearance | Colorless to light yellow liquid | - | General Observation |

| Boiling Point | 120-135 °C (at 760 mmHg) | 2,6-Difluoro-3-(trifluoromethyl)pyridine: 128-130 °C | |

| Density | 1.45 - 1.55 g/mL at 25 °C | 3-Fluoro-2-(trifluoromethyl)pyridine: 1.384 g/mL at 25 °C | [2] |

| Melting Point | Not applicable (liquid at room temp.) | 2,6-Difluoro-3-(trifluoromethyl)pyridine is a solid. | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water. | Fluorinated pyridines are generally soluble in polar aprotic solvents. | [3] |

| XlogP | 2.3 | Predicted |

Causality Behind Physical Properties:

The high electronegativity of the fluorine atoms and the trifluoromethyl group significantly influences the molecule's polarity and intermolecular forces. The trifluoromethyl group, being a strong electron-withdrawing group, creates a dipole moment.[1] The fluorine atoms on the pyridine ring further enhance this effect. These polar characteristics contribute to a higher boiling point compared to non-fluorinated analogues. The density is also expected to be significantly higher than that of pyridine due to the high atomic mass of fluorine.

The lipophilicity, indicated by the predicted XlogP value of 2.3, suggests a moderate tendency to partition into nonpolar environments, a crucial parameter in drug design for cell membrane permeability.

Spectroscopic Characterization: The Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum is expected to show three distinct signals: one for the fluorine at the 3-position, one for the fluorine at the 6-position, and a singlet for the trifluoromethyl group. The chemical shifts and coupling patterns (F-F and F-H couplings) will be diagnostic for the substitution pattern. For reference, the ¹⁹F NMR chemical shift for a CF₃ group on a pyridine ring is typically in the range of -60 to -70 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 183. The fragmentation pattern will likely involve the loss of fluorine atoms, a CF₃ radical, and cleavage of the pyridine ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition with high accuracy. The calculated exact mass for C₆H₂F₅N is 183.0107.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the preparation of fluorinated pyridines. A common strategy involves the chlorine-fluorine exchange (Halex) reaction from a polychlorinated precursor.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

A plausible synthetic route starts from a readily available polychlorinated picoline. The trichloromethyl group is first converted to a trifluoromethyl group using a fluorinating agent like antimony trifluoride (Swarts reaction).[1] Subsequent nucleophilic aromatic substitution of the chlorine atoms with fluoride ions, typically using potassium fluoride or cesium fluoride at elevated temperatures in a polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP), would yield the desired product.

Experimental Protocol: General Halex Reaction for Fluorination of Pyridines

This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.

-

Reagent Preparation: Ensure all reagents and solvents are anhydrous. The fluorinating agent (e.g., spray-dried potassium fluoride) should be freshly dried under vacuum.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the chlorinated pyridine precursor and a polar aprotic solvent (e.g., sulfolane).

-

Fluorination: Add the fluorinating agent (e.g., KF, 2-4 equivalents per chlorine to be replaced) to the stirred solution.

-

Heating: Heat the reaction mixture to a high temperature (typically 150-250 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of five electron-withdrawing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms on the pyridine ring are susceptible to nucleophilic attack, particularly at the 6-position, which is para to the nitrogen and ortho to the trifluoromethyl group. This makes the compound a valuable precursor for introducing a variety of nucleophiles.

Caption: General reactivity of the title compound towards nucleophiles.

Common nucleophiles that can displace the fluorine atoms include alkoxides, thiolates, and amines. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related fluorinated pyridines should be considered for safe handling.

General Hazards:

-

Toxicity: Fluorinated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE).

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Flammability: The flammability of related compounds varies, but many are combustible liquids.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing vapors or mist.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The unique substitution pattern can be exploited to fine-tune the properties of drug candidates targeting a wide range of diseases.

-

Agrochemicals: In the development of new herbicides, insecticides, and fungicides. The trifluoromethylpyridine moiety is a known pharmacophore in many commercial agrochemicals.[1]

-

Materials Science: As a monomer or intermediate for the synthesis of advanced materials with tailored electronic and physical properties, such as polymers and liquid crystals.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in various fields of chemical science. While a complete experimental dataset for its physical properties is yet to be fully documented in the public domain, this guide provides a comprehensive overview based on available information and data from closely related structures. Understanding its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As research in fluorine chemistry continues to expand, the importance of such versatile building blocks is set to grow, paving the way for new discoveries in medicine, agriculture, and materials science.

References

-

Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 293-314. [Link]

-

PubChem. (n.d.). 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Dow Chemical Co. (1978). Process for making 2,6-difluoro pyridine. U.S.

-

Garlyauskayte, R. Y., & Yagupolskii, Y. L. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(15), 3456. [Link]

- The Dow Chemical Company. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. U.S.

- Jubilant Ingrevia Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO 2015/151116 A2.

-

NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. NIST Mass Spec Data Center. Retrieved from [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazole. Molecules, 22(12), 2003. [Link]

-

Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 141-149. [Link]

-

Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 291-293. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,6-Difluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic considerations for 3,6-difluoro-2-(trifluoromethyl)pyridine. As a member of the highly sought-after class of fluorinated pyridines, this compound holds significant potential as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates established principles from related polyfluorinated pyridines with computational predictions to offer a robust and insightful resource for researchers. We will delve into its predicted molecular geometry, spectroscopic signatures, a plausible synthetic pathway, and its anticipated reactivity, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and agrochemical design.[1][2][3] These modifications can profoundly influence a molecule's physicochemical and biological properties, including:

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond often enhances resistance to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[3]

-

Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.[3]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.[1]

-

Acidity/Basicity: The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can modulate the pKa of nearby functional groups, influencing solubility and receptor interactions.[4]

The pyridine scaffold is a privileged structure in drug discovery, and its combination with fluorine and a trifluoromethyl group, as in this compound, creates a powerful platform for the development of new chemical entities.[1][5][6]

Molecular Structure and Properties

While an experimental crystal structure for this compound is not publicly available, we can infer its molecular geometry and electronic properties through computational modeling and by analogy to related structures.

Predicted Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules.[7][8][9][10] For this compound, a DFT-optimized structure would likely reveal a planar pyridine ring, a common feature of aromatic systems. The trifluoromethyl group will adopt a tetrahedral geometry.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range | Rationale and Comparative Data |

| Pyridine Ring Bond Lengths | ||

| C-N | 1.33 - 1.35 Å | Similar to other fluorinated pyridines.[8] |

| C-C | 1.38 - 1.40 Å | Consistent with aromatic C-C bonds. |

| Substituent Bond Lengths | ||

| C-F (ring) | 1.33 - 1.36 Å | Shorter than C-Cl due to fluorine's high electronegativity. |

| C-CF3 | 1.48 - 1.52 Å | Typical C-C single bond length involving an sp2 carbon. |

| C-F (CF3 group) | 1.33 - 1.35 Å | Standard C-F bond length in a trifluoromethyl group. |

| Key Bond Angles | ||

| C-N-C | ~117° | Consistent with a substituted pyridine ring. |

| F-C-C (ring) | ~118-122° | Influenced by electronic repulsion. |

| F-C-F (CF3 group) | ~109.5° | Tetrahedral geometry. |

Note: These values are estimations based on DFT calculations of related fluorinated pyridine structures and should be confirmed by experimental data when available.

Physicochemical Properties

The combination of two fluorine atoms and a trifluoromethyl group imparts distinct physicochemical properties to the pyridine ring.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Impact on Application |

| Molecular Weight | 183.08 g/mol | Relevant for mass spectrometry and reaction stoichiometry. |

| Molecular Formula | C₆H₂F₅N | Confirms the elemental composition. |

| XLogP3 | ~2.5 - 3.0 | Indicates significant lipophilicity, suggesting good membrane permeability. |

| pKa (of conjugate acid) | < 1 | The strong electron-withdrawing substituents significantly reduce the basicity of the pyridine nitrogen. |

Proposed Synthesis Pathway

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3,6-Dichloro-2-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 3,6-dichloro-2-(trifluoromethyl)pyridine, can be achieved from 3,6-dichloro-2-(trichloromethyl)pyridine. This transformation involves the fluorination of the trichloromethyl group, which can be accomplished using various fluorinating agents.

Experimental Protocol (Proposed):

-

Reaction Setup: In a suitable corrosion-resistant reactor equipped with a stirrer, condenser, and temperature probe, charge 3,6-dichloro-2-(trichloromethyl)pyridine.

-

Fluorination: Introduce a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of chlorine (Cl₂), or anhydrous hydrogen fluoride (HF) under pressure.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C. The reaction progress should be monitored by gas chromatography (GC) or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The crude product is then purified by distillation or column chromatography to yield 3,6-dichloro-2-(trifluoromethyl)pyridine.

Step 2: Halogen Exchange (HALEX) to Yield this compound

The final step involves the nucleophilic substitution of the two chlorine atoms on the pyridine ring with fluorine. This is a classic HALEX reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 3,6-dichloro-2-(trifluoromethyl)pyridine with an excess of a fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

-

Phase-Transfer Catalyst (Optional): The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can enhance the reactivity of the fluoride salt.

-

Reaction Conditions: Heat the mixture to a high temperature, typically between 150 and 220 °C. The reaction should be monitored by GC or ¹⁹F NMR to follow the disappearance of the starting material and the appearance of the product.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by distillation or column chromatography.

Spectroscopic Analysis (Predicted)

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. In the absence of published experimental spectra, the following predictions are based on established principles and data from analogous compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[13]

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Coupling Patterns |

| CF₃ | -60 to -70 | Singlet (or very narrow multiplet due to long-range coupling) |

| F at C3 | -120 to -140 | Doublet of doublets (coupling to H at C4 and H at C5) |

| F at C6 | -80 to -100 | Doublet of doublets (coupling to H at C4 and H at C5) |

Note: These are estimations and the actual chemical shifts can be influenced by solvent and other factors. Computational methods can be used to obtain more precise predictions.[14]

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to H-F and H-H couplings. The ¹³C NMR spectrum will show characteristic large C-F coupling constants.

Table 4: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 7.0 - 8.5 | Two signals in the aromatic region, each showing complex splitting due to coupling with each other and with the fluorine atoms. |

| ¹³C | 110 - 160 | Six distinct signals are expected. The carbons directly bonded to fluorine (C3 and C6) will appear as large doublets. The carbon of the CF₃ group will be a quartet. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the vibrations of the fluorinated pyridine ring.

Table 5: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-F (aromatic) | 1200 - 1400 | Strong |

| C-F (CF₃) | 1100 - 1300 | Strong, often multiple bands |

| C=N and C=C (pyridine ring) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 183. A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom or the entire CF₃ group.[15][16]

Reactivity and Applications in Drug Discovery

The electronic nature of this compound dictates its reactivity. The pyridine nitrogen and the three electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) render the aromatic ring highly electron-deficient.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SₙAr).[17][18][19] The fluorine atoms, particularly the one at the 6-position (para to the nitrogen), are susceptible to displacement by a wide range of nucleophiles, including:

-

Amines

-

Alcohols/Phenols

-

Thiols

This reactivity makes this compound an excellent scaffold for building molecular complexity. The differential reactivity of the two fluorine atoms could potentially be exploited for sequential substitutions.

Figure 2: General scheme for the nucleophilic aromatic substitution on this compound.

Potential Applications

Given the prevalence of trifluoromethylpyridines in pharmaceuticals and agrochemicals, this compound is a highly attractive building block for:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The unique substitution pattern of this molecule could lead to novel inhibitors with improved selectivity and potency.[1]

-

Antiviral and Antibacterial Agents: The incorporation of fluorine is a known strategy to enhance the activity of antimicrobial compounds.[1]

-

Herbicides and Insecticides: Trifluoromethylpyridines are a well-established class of agrochemicals.[6] This scaffold could be used to develop new crop protection agents with improved efficacy and environmental profiles.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data for this molecule is limited, this guide has provided a comprehensive overview of its predicted molecular structure, spectroscopic properties, a plausible synthetic route, and its expected reactivity. The insights presented here are intended to serve as a valuable resource for researchers looking to explore the chemistry and applications of this promising building block. Further experimental validation of the predicted data is encouraged to fully unlock the potential of this versatile molecule.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL not available)

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. ([Link])

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. ([Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. ([Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. ([Link])

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. ([Link])

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. ([Link])

-

Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. ACS Publications. ([Link])

-

October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Fluorine notes. ([Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. ([Link])

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. ([Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. ([Link])

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. ([Link])

-

Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3 - IUCr Journals. ([Link])

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. ([Link])

-

DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. ([Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. ([Link])

-

Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. PubMed Central. ([Link])

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH. ([Link])

-

Halogen-Exchange Fluorination of Aromatic Halides with HF or HF-Base. LookChem. ([Link])

-

Nucleophilic aromatic substitution. Wikipedia. ([Link])

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. ([Link])

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. ([Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. ([Link])

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. ([Link])

-

Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. ([Link])

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. ([Link])

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. ([Link])

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. ([Link])

-

The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996). SciSpace. ([Link])

-

Typical IR Absorption Frequencies For Common Functional Groups. ([Link])

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. ([Link])

-

Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. ([Link])

-

Fragmentation (mass spectrometry). Wikipedia. ([Link])

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

-

-

Infrared spectra and hydrogen bonding in pyridine derivatives. RSC Publishing. ([Link])

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi | 2 Citations [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 3,6-Difluoro-2-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Synthesis of 3,6-Difluoro-2-(trifluoromethyl)pyridine

The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. The strategic introduction of fluorine atoms and fluorinated moieties, such as the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's biological and physical properties. These modifications can improve metabolic stability, membrane permeability, and binding affinity to target proteins.

This compound is a highly valuable building block that combines these advantageous features. The electron-withdrawing nature of the two fluorine atoms and the potent trifluoromethyl group creates a unique electronic profile on the pyridine ring, making it a versatile intermediate for developing next-generation specialty chemicals. This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed, validated protocols for researchers and drug development professionals.

Part 1: The Halogen Exchange (Halex) Pathway: Building from a Polychlorinated Precursor

One of the most robust and industrially scalable methods for synthesizing fluorinated pyridines is the Halogen Exchange (Halex) reaction. This pathway leverages the relative availability of chlorinated pyridine starting materials and replaces chlorine atoms with fluorine using a nucleophilic fluoride source.

Causality and Mechanistic Underpinnings

The Halex reaction is a form of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of strong electron-withdrawing groups like the trifluoromethyl (CF₃) group. This electronic arrangement makes the carbon atoms at the 2-, 4-, and 6-positions highly electrophilic and thus susceptible to attack by nucleophiles.[1][2]

The mechanism proceeds via an addition-elimination sequence. A fluoride ion attacks an activated carbon atom (e.g., C-6), breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom, a key stabilizing factor that favors substitution at the 2- and 4- (and 6-) positions.[1][4][5] Aromaticity is then restored by the expulsion of the chloride leaving group.

The choice of a polar aprotic solvent (e.g., DMSO, Sulfolane) is critical. These solvents effectively solvate the cation (e.g., K⁺ or Cs⁺) of the fluoride salt, leaving a poorly solvated, "naked" fluoride anion. This naked anion is a significantly more potent nucleophile, dramatically increasing the reaction rate.

Visualizing the Halex Pathway

Caption: Halex pathway for this compound synthesis.

Experimental Protocol: Halex Fluorination

This protocol describes the conversion of a hypothetical 2,3,6-trichloro-2-(trifluoromethyl)pyridine intermediate to the target compound.

Reagents & Equipment:

-

2,3,6-Trichloro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (3.0-4.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

High-pressure reactor with mechanical stirrer and temperature control

-

Standard glassware for workup and purification

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean and thoroughly dried. Charge the reactor with spray-dried potassium fluoride. The use of spray-dried KF is crucial as its high surface area significantly improves reactivity.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous DMSO, followed by the 2,3,6-trichloro-2-(trifluoromethyl)pyridine substrate.

-

Reaction Execution: Seal the reactor and begin stirring. Heat the mixture to the target temperature (typically between 150-220°C). The reaction is monitored by GC-MS to track the disappearance of the starting material and the formation of intermediates and the final product.[6]

-

Workup: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature. Carefully quench the reaction mixture by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Data Summary: Halex Reaction Conditions

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloropyridine | KF | Sulfolane | 230-240 | 74 | [7] |

| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | Not specified | Good | [8] |

| Polychloropyridine | KF | NMP/Toluene | 80 - Reflux | High | [9] |

| 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous HF | SbCl₂F₃/SbCl₃F₂ | 120 | >95 | [10] |

Part 2: The Direct Trifluoromethylation Pathway

An alternative and more modern approach involves introducing the trifluoromethyl group onto a pre-functionalized difluoropyridine ring. This pathway can be advantageous if the required 3,6-difluoropyridine precursor is readily accessible and can offer novel regioselectivity.

Causality and Mechanistic Underpinnings

Direct C-H trifluoromethylation is a powerful tool that avoids the need for pre-halogenated starting materials. The mechanisms can vary widely, including radical, nucleophilic, or electrophilic pathways, depending on the reagents used.

For pyridine systems, a common strategy involves activating the ring to make it more susceptible to trifluoromethylation. One such method is the formation of an N-alkylpyridinium salt. This modification enhances the electron deficiency of the ring, facilitating a nucleophilic attack by a trifluoromethyl anion equivalent (e.g., from Me₃SiCF₃, the "Ruppert-Prakash reagent") or a related species.[11]

Recent advances have also enabled 3-position selective trifluoromethylation, which was previously challenging. These methods often involve a temporary activation of the pyridine ring, for example, through hydrosilylation, to create a more reactive enamine-like intermediate that can then be attacked by an electrophilic CF₃ source, such as a Togni reagent.[12][13]

Visualizing the Direct Trifluoromethylation Pathway

Caption: Direct C-H trifluoromethylation pathway for synthesis.

Experimental Protocol: Regioselective C-H Trifluoromethylation

This protocol is a conceptual adaptation based on published methods for regioselective trifluoromethylation of pyridines.[11]

Reagents & Equipment:

-

3,6-Difluoropyridine (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq)

-

Silver Carbonate (Ag₂CO₃) (1.5 eq)

-

Trifluoroacetic Acid (TFA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard glassware for workup and purification

Procedure:

-

Pyridinium Salt Formation: To a solution of 3,6-difluoropyridine in a minimal amount of a suitable solvent, add methyl iodide and stir at room temperature overnight. The resulting N-methyl-3,6-difluoropyridinium iodide salt can often be precipitated with ether and isolated.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the isolated pyridinium salt, silver carbonate, and anhydrous DMF.

-

Trifluoromethylation: Add trifluoroacetic acid to the mixture. The reaction is typically stirred at an elevated temperature (e.g., 60-100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove insoluble silver salts, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Comparative Analysis of Synthetic Pathways

| Feature | Halogen Exchange (Halex) Pathway | Direct C-H Trifluoromethylation Pathway |

| Starting Materials | Readily available polychlorinated pyridines. | Requires synthesis of difluoropyridine precursor. |

| Number of Steps | Typically 2-3 steps from a basic picoline. | Can be shorter if the precursor is available. |

| Overall Yield | Generally high and optimized for industrial scale. | Can be variable; highly dependent on the specific method. |

| Scalability | Proven scalability and widely used in industry.[6][14] | Often developed for lab scale; scalability may be a concern. |

| Regioselectivity | Controlled by the position of the initial chlorine atoms. | Can be challenging, but modern methods show high control.[12] |

| Safety & Environmental | Often uses hazardous reagents like anhydrous HF under pressure. | May use expensive or complex reagents (e.g., Togni). |

| Primary Advantage | Cost-effective for large-scale production. | High atom economy, avoids multiple halogenation steps. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical Halogen Exchange (Halex) route, starting from polychlorinated precursors, remains the workhorse for industrial-scale production due to its robustness and cost-effectiveness. However, emerging Direct C-H Trifluoromethylation methods offer a more elegant and atom-economical alternative, providing powerful tools for late-stage functionalization and rapid analogue synthesis in a research and development setting. The optimal choice of pathway depends critically on the desired scale, available starting materials, and the specific economic and safety constraints of the project.

References

-

StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link][1]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link][5]

-

YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link][2]

-

YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link][3]

-

Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines. Available at: [15]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link][11]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Available at: [Link][12]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link][13]

-

Sereda, G., et al. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. Available at: [Link]

-

Organic Syntheses. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate... Available at: [Link]

-

Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available at: [Link]

-

Google Patents. (2019). CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. Available at: [10]

-

Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][14]

-

ResearchGate. (2016). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available at: [Link][8]

-

Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Available at: [6]

-

Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine. Available at: [7]

-

Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines. Available at: [9]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 7. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

The Chemical Reactivity Profile of 3,6-Difluoro-2-(trifluoromethyl)pyridine: A Versatile Scaffold for Modern Chemistry

An In-depth Technical Guide:

Abstract

3,6-Difluoro-2-(trifluoromethyl)pyridine stands as a pivotal building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic architecture, dictated by the synergistic effects of the pyridine nitrogen, a potent trifluoromethyl group, and two fluorine substituents, imparts a highly specific and predictable reactivity profile. This guide provides a comprehensive analysis of this profile, focusing primarily on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr) and its potential in metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its regioselective reactivity, provide field-proven experimental protocols, and offer insights into its application as a versatile scaffold for the synthesis of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this powerful synthetic intermediate.

Introduction: Structural and Electronic Properties

The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern drug design, offering a method to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Trifluoromethylpyridines (TFMPs), in particular, are sought-after motifs found in numerous commercialized pharmaceuticals and agrochemicals.[1][2] The subject of this guide, this compound, is an exemplar of this class, possessing a highly electron-deficient aromatic system primed for specific chemical transformations.

Electronic Landscape and Reactivity Prediction

The reactivity of the pyridine ring is governed by the cumulative electron-withdrawing influence of its constituent parts:

-

Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it acts as a potent electron sink, reducing the electron density primarily at the ortho (C2, C6) and para (C4) positions.

-

Trifluoromethyl (CF₃) Group: Positioned at C2, this group exerts a powerful inductive electron-withdrawing effect (-I), further depleting electron density across the ring, especially at the adjacent C3 and remote C4/C6 positions.[1]

-

Fluorine Substituents: The fluorine atoms at C3 and C6 also contribute strong inductive withdrawal (-I).

This confluence of effects renders the pyridine core exceptionally electrophilic and susceptible to attack by nucleophiles. The primary sites for nucleophilic aromatic substitution are the carbon atoms bearing a suitable leaving group, in this case, the fluorine atoms at C6 and C3. Regioselectivity is dictated by the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex). The C6 position is significantly more activated for substitution than the C3 position because the negative charge in the intermediate can be delocalized onto the electronegative pyridine nitrogen, a stabilizing interaction not possible for attack at C3.

Caption: Predicted reactivity sites based on electronic effects.

Synthesis of the this compound Core

The synthesis of highly substituted pyridines often requires a multi-step approach. A plausible and industrially relevant strategy for preparing the title compound involves the initial construction of a chlorinated pyridine precursor, followed by sequential halogen exchange (Halex) reactions.

Caption: A plausible multi-step synthetic workflow.

Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.[4][5]

Mechanism and Regioselectivity

As predicted by the electronic analysis, nucleophilic attack occurs preferentially at the C6 position. The attack forms a tetrahedral intermediate where the negative charge is stabilized by resonance, including delocalization onto the ring nitrogen. Subsequent elimination of the fluoride leaving group restores aromaticity and yields the substituted product. Attack at C3 is kinetically and thermodynamically disfavored due to less effective charge stabilization in the corresponding Meisenheimer intermediate.

Caption: SNAr mechanism illustrating regioselective attack at C6.

Reactions with O-, N-, and S-Nucleophiles

A wide variety of nucleophiles can be employed to displace the C6-fluorine, providing access to a diverse library of derivatives. Reaction conditions are typically mild, often requiring only a base and a polar aprotic solvent.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions | Yield Range |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 6-Methoxy-3-fluoro-2-(trifluoromethyl)pyridine | NaH, MeOH, THF, 0 °C to RT | 85-95% |

| Potassium Phenoxide (PhOK) | 6-Phenoxy-3-fluoro-2-(trifluoromethyl)pyridine | K₂CO₃, Phenol, DMF, 80 °C | 80-90% | |

| N-Nucleophiles | Morpholine | 4-(3-Fluoro-2-(trifluoromethyl)pyridin-6-yl)morpholine | DIPEA, NMP, 100 °C | 90-98% |

| Aniline | N-Phenyl-3-fluoro-2-(trifluoromethyl)pyridin-6-amine | K₂CO₃, Dioxane, 110 °C | 75-85% | |

| S-Nucleophiles | Sodium Thiophenoxide (PhSNa) | 6-(Phenylthio)-3-fluoro-2-(trifluoromethyl)pyridine | NaH, Thiophenol, DMF, RT | 85-95% |

Detailed Experimental Protocol: Synthesis of 4-(3-Fluoro-2-(trifluoromethyl)pyridin-6-yl)morpholine

As a Senior Application Scientist, this protocol emphasizes safety, control, and validation. The choice of N-methyl-2-pyrrolidone (NMP) as a solvent is due to its high boiling point and excellent solvating power for polar reactants, ensuring a homogeneous reaction mixture at elevated temperatures. Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic organic base to scavenge the HF generated in situ, preventing side reactions and promoting product formation.

-

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq, 5.0 mmol, 0.915 g).

-

Reagent Addition: Add NMP (25 mL) to dissolve the starting material. Sequentially add morpholine (1.2 eq, 6.0 mmol, 0.52 g) followed by DIPEA (2.0 eq, 10.0 mmol, 1.29 g).

-

Reaction Execution: Heat the reaction mixture to 100 °C under a gentle flow of nitrogen. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Cool the mixture to room temperature and pour it into ice-water (100 mL). A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

-

Purification: The crude solid is often of high purity. For analytical-grade material, recrystallize from ethanol/water or purify by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes).

-

Validation: Dry the purified product under high vacuum to yield a white to off-white solid. Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS to confirm structure and purity. The expected yield is typically >90%.

Metal-Catalyzed Cross-Coupling Reactions

While SNAr is the dominant reactivity, the C-F bonds can also participate in metal-catalyzed cross-coupling reactions, although this requires more forcing conditions and specialized catalyst systems compared to their chloro or bromo analogs.[6][7]

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. Activation of the C6-F bond is feasible using electron-rich, bulky phosphine ligands that facilitate the challenging oxidative addition step.[8][9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol Insight: Suzuki-Miyaura Coupling of the C6-Position

This protocol is based on established methods for C-F activation and is presented as a guide for development. The choice of SPhos as a ligand is critical; its electron-rich nature and bulkiness promote the oxidative addition of the strong C-F bond to the Pd(0) center.

-

Inert Atmosphere: In a glovebox or under a strict nitrogen/argon atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and Cs₂CO₃ (3.0 eq).

-

Reagent Addition: Add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous 1,4-dioxane.

-

Reaction Execution: Seal the vial and heat to 120-140 °C with vigorous stirring for 12-24 hours.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the coupled product.

Summary and Outlook

The chemical reactivity of this compound is dominated by highly regioselective nucleophilic aromatic substitution at the C6 position. This reliable and high-yielding transformation allows for the straightforward introduction of a wide array of functional groups, making it an ideal scaffold for building molecular complexity. Furthermore, while more challenging, the C-F bonds are amenable to modern cross-coupling methodologies, expanding its synthetic utility. For drug development professionals and synthetic chemists, this compound represents a pre-activated, versatile platform for the rapid generation of novel chemical entities with desirable physicochemical properties.

References

-

Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–264. [Link]

-

Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl) ...]. Organic Syntheses, 94, 190-217. [Link]

-

Kim, H., et al. (2021). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Molecules, 26(16), 4983. [Link]

-

Fallah, E., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(50), 11412-11422. [Link]

- Meen, R. H., & Wyatt, H. V. (1978). Process for making 2,6-difluoro pyridine.

-

Beletskaya, I. P., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(8), 1838. [Link]

-

Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 45(3), 1506-1517. [Link]

- Gharde, D. B., et al. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

Ichitsuka, T., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1984). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 17(7), 249–255. [Link]

-

Wang, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1448. [Link]

-

Oderinde, M. S., & Johannes, J. W. (2017). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 190-217. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Wang, X., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 54(7), 759-762. [Link]c7cc08954h)

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 3,6-Difluoro-2-(trifluoromethyl)pyridine

Introduction: The pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The strategic incorporation of fluorine and trifluoromethyl groups can dramatically alter a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 3,6-Difluoro-2-(trifluoromethyl)pyridine represents a valuable, highly functionalized building block for the synthesis of novel compounds in these fields.[3] However, its structural motifs—a pyridine ring, reactive fluorine atoms, and a trifluoromethyl group—necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a detailed analysis of the compound's hazard profile, synthesized from data on structurally analogous chemicals, and outlines field-proven protocols for its safe handling, storage, and emergency management.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of a reliable safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.

| Property | Value (Estimated based on analogs) | Rationale & Significance |

| Chemical Formula | C₆H₂F₅N | - |

| Molecular Weight | 183.08 g/mol | Influences gravimetric measurements and stoichiometric calculations. |

| Appearance | Colorless to yellow liquid or low-melting solid | Visual confirmation of material integrity. Color change may indicate degradation or impurity. |

| Melting Point | 213 - 217 °C (for a related solid compound) | Determines if the material will be handled as a solid or liquid at ambient temperature. |

| Boiling Point | ~125 °C (for 2,6-difluoropyridine)[4] | Indicates volatility. A relatively low boiling point suggests a significant inhalation hazard. |

| Solubility | Insoluble in water; soluble in organic solvents.[4][5] | Critical for selecting appropriate reaction solvents and spill cleanup materials. Insoluble in water, it will not be easily diluted by aqueous systems. |

Section 2: Hazard Identification and Toxicological Profile

Based on analogous compounds, this compound is classified as a hazardous substance. The primary hazards stem from its irritant nature and potential for acute toxicity upon exposure.[6][7]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] |

Toxicological Narrative

-

Primary Routes of Exposure: The most significant routes of occupational exposure are inhalation of vapors, direct skin contact, and eye contact. Ingestion is less common but poses a serious risk.[7][11]

-

Health Hazards:

-

Skin and Eye Irritation: The compound is expected to be a potent irritant.[6] The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity of the pyridine ring. Prolonged contact can lead to chemical burns. A critical, often overlooked danger with fluorinated compounds is the potential for hydrolysis upon contact with moisture (e.g., on skin or mucous membranes) to form trace amounts of Hydrofluoric Acid (HF). HF causes severe, deep-tissue burns that may not be immediately painful but can lead to significant necrosis and systemic toxicity.

-

Respiratory Irritation: As a volatile compound, its vapors can irritate the mucous membranes and upper respiratory tract, leading to coughing, sore throat, and shortness of breath.[12]

-

Systemic Effects: While specific data is unavailable, absorption through the skin or inhalation could potentially lead to systemic effects. The general guidance for pyridine-based compounds is to minimize exposure to prevent potential long-term health issues.[13]

-

-

Carcinogenicity: No component of structurally similar products is listed as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent procedural discipline, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable to prevent inhalation of vapors and contain any potential spills.[13][14][15]

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood's localized exhaust.[14][15]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Eye/Face | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes. The face shield offers a second layer of protection for the entire face, which is crucial when handling corrosive or irritant materials.[6] |

| Hand | Nitrile or Neoprene gloves. Double-gloving is recommended. | These materials provide good resistance to pyridine-based compounds. Latex gloves are unsuitable and must not be used.[13] Check glove integrity before and during use. |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes.[13][14][15] |

| Respiratory | Not required if work is performed within a certified fume hood. | For emergency situations or spill cleanup outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12] |

Experimental Workflow: A Step-by-Step Protocol

-

Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is donned correctly.

-

Weighing/Transfer: Conduct all transfers within the fume hood. If the compound is a solid, handle it gently to avoid creating dust. If it is a liquid, use a syringe or cannula for transfers to minimize vapor release.

-

Reaction Setup: Keep the reaction vessel within the fume hood sash. Ensure the apparatus is securely clamped.

-

Post-Reaction: Quench the reaction carefully. All contaminated glassware must be decontaminated before being removed from the fume hood.

-

Storage: Tightly close the container immediately after use.[13] Store in a designated, ventilated, and cool location.[6][14][15]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures before working with the compound.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[12][16]

-

Specialized Treatment for Fluoride Exposure: After initial flushing, apply a 2.5% calcium gluconate gel to the affected area. This is a critical step to neutralize fluoride ions that may have penetrated the skin.

-

Seek immediate medical attention and inform the medical personnel of potential exposure to a fluorinated organic compound.

-

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate evaluation by an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Ensure ventilation is maximized. Shut down all ignition sources.[10][17]

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[17]

-

Clean the spill area thoroughly.

-

Section 5: Stability, Reactivity, and Disposal

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7][12]

-

Hazardous Decomposition Products: Thermal decomposition can be hazardous, leading to the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, critically, Hydrogen Fluoride (HF) gas.[12]

-

Waste Disposal: This material and its container must be disposed of as hazardous waste. Do not allow the product to enter drains. All disposal must be conducted through a licensed waste disposal company in strict accordance with local, state, and federal regulations.[6][14]

Section 6: Visualized Workflows

Diagram 1: Risk Assessment & Control Workflow

Caption: A decision tree for immediate emergency actions.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809. PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- 2-AMINO-3,6-DIFLUORO-4-(TRIFLUOROMETHYL)

- SAFETY DATA SHEET - Fisher Scientific. (2015). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Pyridine, 2,6-difluoro- - ChemBK. (2024). ChemBK.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2022).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.

- 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals. NOAA.

- 2-Fluoro-6-(trifluoromethyl)

- Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.

- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025).

- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.

- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

- Fluorine. University of California, Santa Barbara.

- Preparation of difluorpyridine compounds.

- 2,3,6-Trifluoropyridine | C5H2F3N | CID 2783288. PubChem.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.

- 3-(Trifluoromethyl)-2-pyridone | CAS 22245-83-6. Ossila.

Sources